molecular formula C25H36N2O5 B15129371 N-cyclohexylcyclohexanamine;5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

N-cyclohexylcyclohexanamine;5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Cat. No.: B15129371
M. Wt: 444.6 g/mol
InChI Key: YZBYZSRZSLSPSI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Z-L-PYROGLUTAMIC ACID DICYCLOHEXYLAMMONIUM SALT can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .

Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Z-L-PYROGLUTAMIC ACID DICYCLOHEXYLAMMONIUM SALT has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Z-L-PYROGLUTAMIC ACID DICYCLOHEXYLAMMONIUM SALT involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: Z-L-PYROGLUTAMIC ACID DICYCLOHEXYLAMMONIUM SALT is unique due to its specific combination of functional groups and its applications in proteomics research. Its ability to interact with proteins and enzymes makes it valuable for studying biochemical processes and developing new therapeutic agents .

Properties

Molecular Formula

C25H36N2O5

Molecular Weight

444.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2

InChI Key

YZBYZSRZSLSPSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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